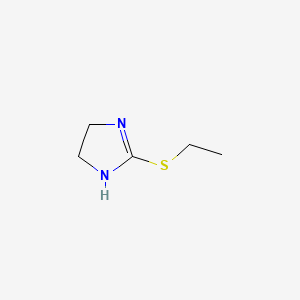

2-(Ethylthio)-4,5-dihydro-1H-imidazole

Description

Contextualization within Imidazole (B134444) and Dihydroimidazole (B8729859) Chemistry

2-(Ethylthio)-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the dihydroimidazole, or imidazoline (B1206853), class of molecules. To understand its chemical nature, it is essential to first consider its parent structures: imidazole and dihydroimidazole.

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. wikipedia.orgijrar.org This aromaticity confers significant stability, and the ring system is found in many biologically important molecules, including the amino acid histidine. wikipedia.orglongdom.org Imidazole is an amphoteric compound, meaning it can act as both an acid and a base. wikipedia.orgijrar.org

Dihydroimidazoles, as the name suggests, are partially saturated derivatives of imidazole, where one of the double bonds in the ring has been reduced. This structural modification from an aromatic to a non-aromatic system significantly alters the chemical and physical properties of the molecule. The most common isomer is the 4,5-dihydro-1H-imidazole, also known as 2-imidazoline. taylorandfrancis.com

This compound is specifically a 2-imidazoline substituted at the second carbon atom with an ethylthio (-S-CH₂CH₃) group. This substitution is a key feature, as the nature of the substituent at the 2-position of the imidazoline ring plays a crucial role in determining the compound's reactivity and potential applications. The presence of the sulfur atom and the ethyl group in the side chain introduces additional functionality and steric bulk compared to an unsubstituted imidazoline.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 7320-60-7 |

| Molecular Formula | C₅H₁₀N₂S |

| Molecular Weight | 130.21 g/mol |

| Synonyms | 2-(Ethylsulfanyl)-4,5-dihydro-1H-imidazole, 2-Ethylthio-2-imidazoline |

Significance of 2-Substituted Dihydroimidazoles in Organic Synthesis and Medicinal Chemistry Research

The 2-substituted dihydroimidazole scaffold is a versatile platform in both organic synthesis and medicinal chemistry research. The strategic placement of a substituent at the 2-position allows for the fine-tuning of the molecule's electronic and steric properties, leading to a wide array of applications.

In the realm of organic synthesis , 2-substituted dihydroimidazoles serve as valuable intermediates. google.com For instance, the imidazoline ring can be a precursor to fully aromatic imidazoles through dehydrogenation reactions. ijrar.org The substituent at the 2-position can be modified or can direct further reactions. In the case of this compound, the ethylthio group can potentially act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the 2-position. smolecule.com This makes it a useful synthon for creating a library of diverse imidazole-based compounds. Furthermore, imidazoline derivatives have been investigated for their utility as corrosion inhibitors for metals, a significant application in industrial and materials chemistry. taylorandfrancis.comnih.gov

In medicinal chemistry research , the imidazole and dihydroimidazole cores are considered privileged structures, meaning they are frequently found in biologically active compounds. longdom.orgnih.gov The 2-substituted dihydroimidazole framework has been identified in compounds with a range of biological activities. Research has shown that derivatives of this scaffold can exhibit anticancer and antimicrobial properties. nih.gov For example, a study on imidazole derivatives identified a compound, 1-(4-(2-(ethylthio)-4-(4-hydroxyphenyl)-1H-imidazol-1-yl)phenyl)ethan-1-one, as a promising anticancer agent. nih.gov While this is a more complex imidazole, it highlights the potential of the 2-ethylthio-imidazole moiety in the design of therapeutic agents. The ability of the imidazole ring to interact with various biological targets, such as enzymes and receptors, makes it an attractive scaffold for drug discovery. longdom.orgnih.gov The synthesis of various 2-substituted imidazoles is a continuous area of research to explore their potential as therapeutic agents for a variety of diseases. chemijournal.comijpsjournal.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

7320-60-7 |

|---|---|

Molecular Formula |

C5H10N2S |

Molecular Weight |

130.21 g/mol |

IUPAC Name |

2-ethylsulfanyl-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C5H10N2S/c1-2-8-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) |

InChI Key |

CSYAQCWITOMLMK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylthio 4,5 Dihydro 1h Imidazole and Its Analogues

Cyclization Strategies from Precursors

Traditional synthetic routes to the 4,5-dihydro-1H-imidazole ring system often rely on the cyclization of linear precursors. These methods are valued for their reliability and the availability of starting materials.

Condensation Reactions Involving Ethylthioamine and Carbonyl Compounds

The condensation of a diamine with a carbonyl compound or its equivalent is a fundamental approach to the synthesis of 2-imidazolines. For the preparation of 2-(ethylthio)-substituted derivatives, a precursor that can deliver the C2 carbon and the ethylthio group simultaneously is required. One plausible, though not explicitly detailed in numerous direct literature reports for the exact target, involves the reaction of ethylenediamine (B42938) with a suitable electrophilic one-carbon synthon already bearing the ethylthio group.

A general and efficient method for preparing 2-imidazolines involves the reaction of 1,2-diamines with nitriles or carbonyl compounds. google.com For instance, the reaction of ethylenediamine with a nitrile is a known route to 2-substituted imidazolines. A convenient method for the conversion of nitriles to imidazolines can be achieved using ethylenediamine and trimethylaluminum. nih.gov To obtain the desired 2-(ethylthio) substituent, one could envision a reaction with a reagent like ethyl thiocyanate, although this specific reaction is less common than those with alkyl or aryl nitriles.

A more established precursor for the C2-sulfur unit is carbon disulfide. The reaction of ethylenediamine with carbon disulfide in an alcoholic solution of potassium hydroxide (B78521) is a well-known route to ethylene (B1197577) thiourea (B124793) (2-mercapto-4,5-dihydro-1H-imidazole). Subsequent S-alkylation of the resulting thiol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base, would yield the target compound, 2-(Ethylthio)-4,5-dihydro-1H-imidazole. This two-step, one-pot approach is highly efficient.

A variation involves the use of S-alkylated carbon disulfide derivatives. For example, the reaction of an amine with an S-ethyl dithiocarbamate (B8719985) derivative can lead to the formation of a thiourea, which can then be cyclized.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Notes |

| Ethylenediamine | Carbon Disulfide | 1. KOH, EtOH2. Ethyl Iodide | This compound | A common and reliable two-step synthesis. |

| Ethylenediamine | Diethyl dithioiminocarbonate | Heat | This compound | A direct condensation approach. |

Acetic Acid-Mediated Cyclization of Thiourea Derivatives

The acid-catalyzed cyclization of thiourea derivatives provides a powerful method for the synthesis of various sulfur-containing heterocycles. nih.gov Glacial acetic acid is often employed as both the catalyst and solvent in these transformations. semanticscholar.orgnih.gov For the synthesis of this compound, an appropriately substituted thiourea serves as the key precursor.

The synthesis can commence with the preparation of N-(2-aminoethyl)thiourea. This can be achieved through the reaction of ethylenediamine with an isothiocyanate, or more directly, through the reaction of ethylenediamine with a thiocyanating agent. The resulting N-(2-aminoethyl)thiourea can then undergo an intramolecular cyclization upon heating in the presence of an acid catalyst like acetic acid. This cyclization proceeds via the nucleophilic attack of the terminal amino group onto the thiocarbonyl carbon, followed by the elimination of ammonia (B1221849), to yield 2-mercapto-4,5-dihydro-1H-imidazole (ethylene thiourea).

As described in the previous section, the resulting 2-mercapto intermediate is then S-ethylated using an appropriate ethylating agent to afford the final product. The use of acetic acid facilitates the cyclization step, often leading to high yields of the heterocyclic core. nih.gov While some oxidative cyclizations of thioureas are known to be mediated by reagents like bromine in acetic acid, these typically lead to different heterocyclic systems, such as thiazoles. nih.gov For the formation of the dihydroimidazole (B8729859) ring, a simple acid-catalyzed dehydration/deamination is the desired pathway.

| Starting Material | Reagents/Conditions | Intermediate | Final Product |

| N-(2-aminoethyl)thiourea | Glacial Acetic Acid, Heat | 2-Mercapto-4,5-dihydro-1H-imidazole | This compound (after ethylation) |

| N-Aryl-N'-(2-aminoethyl)thiourea | Acetic Acid, Heat | 1-Aryl-2-mercapto-4,5-dihydro-1H-imidazole | 1-Aryl-2-(ethylthio)-4,5-dihydro-1H-imidazole (after ethylation) |

Reactions of 2-Guanidinobenzimidazole (B109242) with Halogenated Active Methylenes and Ketones

While 2-guanidinobenzimidazole itself leads to a different fused heterocyclic system, the underlying reactivity of the guanidine (B92328) and isothiourea functional groups is highly relevant for the synthesis of 2-amino and 2-thio-substituted dihydroimidazoles. A more direct analogy for the synthesis of the target compound involves the reaction of S-ethylisothiourea with a suitable two-carbon electrophile.

A classical and effective method for forming the dihydroimidazole ring is the reaction of a guanidine or isothiourea derivative with an α-haloketone. libretexts.org This reaction, often referred to as a Hantzsch-type synthesis for thiazoles, can be adapted for dihydroimidazoles. In this context, S-ethylisothiourea can react with a 1,2-dihaloethane. The reaction would proceed via a double nucleophilic substitution, where the two nitrogen atoms of the isothiourea displace the halogens to form the five-membered ring.

Alternatively, the reaction of a guanidine derivative with an α-haloketone can be considered. For example, the reaction of guanidine with an α-bromoketone is a known route to 2-aminoimidazoles. By analogy, reacting S-ethylisothiourea with an α-haloketone would be expected to yield a 2-(ethylthio)imidazole. To obtain the dihydroimidazole, a subsequent reduction step would be necessary.

The synthesis of α-haloketones is well-established, with methods including the direct halogenation of ketones using reagents like bromine in acetic acid. nih.gov

| Isothiourea/Guanidine Derivative | Halogenated Reactant | Conditions | Product Class |

| S-Ethylisothiourea | 1,2-Dibromoethane | Base | This compound |

| Guanidine | α-Bromoacetone | Base, then Reduction | 2-Amino-4-methyl-4,5-dihydro-1H-imidazole |

| S-Ethylisothiourea | α-Chloroacetophenone | Base | 2-(Ethylthio)-4-phenyl-1H-imidazole |

Electrochemical Approaches to Dihydroimidazole Scaffolds

Electrochemical methods offer a green and efficient alternative to traditional synthetic protocols, often avoiding the need for harsh reagents and simplifying purification procedures. These techniques are increasingly being applied to the synthesis of heterocyclic compounds.

Electro-Oxidative Formal [3+2] Cycloaddition for Dihydroimidazole Derivatives

Electrochemical oxidative cyclizations represent a powerful strategy for the construction of heterocyclic rings. While formal electro-oxidative [3+2] cycloadditions are more commonly reported for the synthesis of other heterocycles like oxazolines, the principles can be extended to dihydroimidazole synthesis. rsc.orgnu.edu.kz

One such approach involves the intramolecular electrochemical cyclization of N-allylthioureas. In this type of reaction, the thiourea derivative undergoes an oxidative process at the anode, generating a reactive intermediate, likely a radical cation. This intermediate can then undergo an intramolecular cyclization onto the allyl group, followed by further reaction to form the heterocyclic ring. While this specific reaction often leads to thiazoline (B8809763) derivatives, modifications to the substrate and reaction conditions could potentially favor the formation of a dihydroimidazole ring.

For instance, an N-(2-aminoallyl)thiourea derivative could be envisioned as a precursor. Electrochemical oxidation could initiate a cyclization pathway leading to a substituted dihydroimidazole. The success of such a reaction would depend on the regioselectivity of the intramolecular attack.

| Precursor | Electrochemical Conditions | Key Intermediate | Product Type |

| N-Allylthiourea | Undivided cell, constant current | Radical cation | Thiazoline/Dihydroimidazole derivative |

| N-(2-Vinylphenyl)amide | Nickel electrodes, CF3SO2Na | Radical cascade | Trifluoromethylated benzoxazine |

| N-Allylcarboxamide | Lithium halogen salts (redox media) | Halogenated radical | Halogenated oxazoline |

The table includes examples of related electro-oxidative cyclizations to illustrate the general methodology.

Electrocatalytic Diamination of Alkenes for Dihydroimidazole Framework Construction

A more direct electrochemical route to the dihydroimidazole skeleton is the electrocatalytic diamination of alkenes. This method involves the simultaneous introduction of two nitrogen-containing groups across a double bond to construct the core of the dihydroimidazole ring. rsc.org

In a typical setup, an alkene is subjected to electrolysis in the presence of a suitable nitrogen source, such as a sulfamide (B24259) or even the solvent itself (e.g., acetonitrile), and a redox catalyst. The reaction proceeds through the generation of a radical cation from the alkene at the anode, which is then trapped by the nitrogen nucleophiles in a stepwise or concerted manner to form the diamine precursor, which can then cyclize.

This method is particularly attractive as it allows for the construction of the dihydroimidazole framework from simple and readily available starting materials. To synthesize this compound, one could envision a multi-step process where the dihydroimidazole ring is first formed via electrocatalytic diamination, potentially yielding a 2-unsubstituted or 2-methyl-dihydroimidazole (if acetonitrile (B52724) is used as the nitrogen source). Subsequent functionalization at the C2 position would then be required. A more convergent approach would involve the use of a nitrogen source that already contains the desired ethylthio group, although such reagents are less common in this specific electrochemical reaction.

| Alkene | Nitrogen Source | Electrochemical System | Product |

| Styrene | Sulfamide | RVC anode, Pt cathode, triarylamine catalyst | 1,3-Disubstituted-4,5-diaryl-4,5-dihydro-1H-imidazole |

| 1-Octene | Acetonitrile/Water | Not specified | 2-Methyl-4-hexyl-4,5-dihydro-1H-imidazole |

Strategic Modification of Thioimidazole Intermediates

Thioimidazoles are versatile intermediates that can be chemically altered to produce a range of other heterocyclic compounds. These modifications often focus on the carbon-sulfur bond, which can be cleaved or used as a reactive handle for further cyclizations.

The conversion of thioimidazoles to their corresponding imidazole (B134444) analogues via desulfurization is a fundamental transformation. This process removes the sulfur atom from the C2 position, yielding the core imidazole ring. This transformation is valuable as it leverages the accessibility of thioimidazoles from multicomponent reactions to produce highly substituted imidazoles. worktribe.com

Various methods have been developed to achieve this, including oxidative desulfurization. One approach involves the reaction of the thioimidazole with sodium nitrite (B80452) in the presence of acetic acid, which generates reactive nitrosonium species to facilitate the removal of sulfur. worktribe.comdntb.gov.ua This method avoids the use of harsh or hazardous chemicals. acs.org An alternative strategy employs electrochemical methods, where an anodic transformation mediated by bromide can effectively cleave the C–S bond. acs.org This electrochemical approach is notable for its mild conditions, conducted in an undivided cell with carbon electrodes. acs.org

Research has demonstrated the successful desulfurization of a variety of substituted thioimidazoles to furnish the corresponding imidazole derivatives in high yields. worktribe.com These methods provide a convenient route to imidazole synthesis, bypassing some of the drawbacks associated with traditional approaches which can suffer from low yields or harsh reaction conditions. acs.org

Table 1: Examples of Desulfurization of Thioimidazoles to Imidazoles

| Starting Thioimidazole | Product Imidazole | Yield (%) | Reference |

| Methyl 1-benzyl-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylate | Methyl 1-benzyl-1H-imidazole-5-carboxylate | 78% | worktribe.com |

| Ethyl 1-(4-bromobenzyl)-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylate | Ethyl 1-(4-bromobenzyl)-1H-imidazole-5-carboxylate | 84% | worktribe.com |

The thioimidazole scaffold is an excellent precursor for the construction of fused heterocyclic systems, most notably imidazo[2,1-b]thiazoles. mdpi.com These bicyclic structures are of significant interest due to their prevalence in bioactive molecules. mdpi.comnih.gov

The synthesis of imidazo[2,1-b]thiazoles from thioimidazoles typically involves a condensation reaction with an α-haloketone or a related bifunctional electrophile. mdpi.comjocpr.com For instance, reacting a thioimidazole with a phenacyl bromide in a suitable solvent like ethanol (B145695) leads to the formation of the fused imidazo[2,1-b]thiazole (B1210989) system. mdpi.com The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration.

Modern synthetic strategies have focused on improving the efficiency and scope of this transformation. One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), have been developed to assemble imidazo[2,1-b]thiazoles from an aldehyde, an aminothiazole, and an isocyanide in a single step, offering high atom economy. mdpi.com Other methods employ oxidizing agents like Selectfluor, which mediate the reaction between thioimidazoles and ketones to form the fused ring system. researchgate.net The proposed mechanism for this transformation involves an electrophilic thiolation at the α-carbon of the ketone by a sulfur cation generated from the oxidation of the thioimidazole. researchgate.net These advanced methodologies provide efficient and adaptable routes to a wide range of substituted imidazo[2,1-b]thiazoles. mdpi.comorganic-chemistry.org

Scalable Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires the development of robust, efficient, and safe manufacturing processes. For this compound and its derivatives, this involves optimizing reaction conditions and exploring advanced manufacturing technologies like continuous flow chemistry. unimi.itresearchgate.net

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. unimi.itrsc.org These benefits include superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for process automation and integration. researchgate.netyoutube.com

In the context of dihydroimidazole synthesis and modification, continuous flow reactors have been successfully applied to key transformation steps. For example, the desulfurization of thioimidazoles to imidazoles has been efficiently performed in a flow setup. worktribe.comdntb.gov.ua In this system, a suspension of the thioimidazole substrate is reliably delivered by a peristaltic pump and mixed with the reagents in a T-piece. worktribe.com This approach allows for precise control over reaction parameters and mitigates safety concerns associated with the evolution of toxic by-products like nitrous oxide, which can be an issue in batch processes. worktribe.comdntb.gov.ua The use of flow reactors can dramatically reduce reaction times, in some cases from hours to mere seconds, while maintaining or even improving product yields and purity. researchgate.net The ability to safely handle reactive intermediates and operate at elevated temperatures and pressures further expands the accessible reaction space for the synthesis of dihydroimidazole analogues. rsc.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 2 Ethylthio 4,5 Dihydro 1h Imidazole

Nucleophilic Substitution Reactions Involving the Ethylthio Group

The ethylthio group attached to the 2-position of the 4,5-dihydro-1H-imidazole ring serves as a competent leaving group, enabling a variety of nucleophilic substitution reactions. This reactivity is enhanced by the electronic nature of the cyclic amidine system. The carbon atom at the 2-position is electrophilic, facilitating attack by nucleophiles.

A prominent example of this reactivity is the conversion of 2-alkylthio-4,5-dihydro-1H-imidazoles into 2-amino-4,5-dihydro-1H-imidazoles. This transformation is achieved by reacting the thioether with primary or secondary amines. The reaction typically proceeds by heating the substrates, often without the need for a catalyst, where the amine nucleophile displaces the ethylthio group. This method is a key step in the synthesis of various substituted guanidine-like structures embedded within a five-membered ring.

Recent research has also explored the nucleophilicity of related enamines derived from 4-(alkylthio)-3-imidazolines, which are isomeric structures. nih.gov These studies, while not directly on the 2-substituted isomer, underscore the influence of the thioalkyl group on the electronic properties and reactivity of the imidazole (B134444) core. nih.gov In the case of 2-thio-substituted imidazolium (B1220033) salts, which are the N-alkylated and activated forms of the title compound, substitution with carbamate (B1207046) anions has been shown to yield 2-iminoimidazole derivatives. nih.gov This further illustrates the susceptibility of the 2-position to nucleophilic attack, particularly when the ring nitrogen atoms are substituted, which enhances the leaving group ability of the thioalkyl moiety.

Table 1: Examples of Nucleophilic Substitution on 2-Thio-Substituted Dihydroimidazoles

| Starting Material | Nucleophile | Product | Conditions |

| 2-(Alkylthio)-4,5-dihydro-1H-imidazole | Primary/Secondary Amine | 2-Amino-4,5-dihydro-1H-imidazole | Heating |

| 2-Thio Imidazolium Salt | Carbamate Anion | 2-Iminoimidazole Derivative | Not specified nih.gov |

Oxidation and Reduction Pathways of Dihydroimidazole (B8729859) Derivatives

The dihydroimidazole ring and its substituents can participate in various oxidation and reduction reactions, allowing for further functionalization and transformation.

While specific studies on the oxidation of a nitromethyl group attached to the 2-(ethylthio)-4,5-dihydro-1H-imidazole ring are not widely documented, the oxidation of the dihydroimidazole ring itself is a known transformation. The conversion of 2-imidazolines (4,5-dihydro-1H-imidazoles) to their corresponding aromatic imidazole counterparts is a common oxidative process. organic-chemistry.org This dehydrogenation can be achieved using various oxidizing agents. For instance, treatment of 2-imidazolines with reagents such as (diacetoxyiodo)benzene (B116549) at room temperature can smoothly yield the corresponding imidazole. organic-chemistry.org

The oxidation of a nitromethyl group, if present on the ring, would face challenges due to the potential for competing oxidation of the dihydroimidazole ring or the ethylthio group. The sulfur atom in the ethylthio group is susceptible to oxidation to a sulfoxide (B87167) or sulfone, which could occur under conditions used for oxidizing other parts of the molecule. The direct oxidation of a nitromethyl group is a complex transformation and would require carefully selected reagents to achieve chemoselectivity.

The reduction of a nitro group, such as in a hypothetical nitromethyl-substituted dihydroimidazole, to an amino group is a well-established and highly efficient transformation in organic synthesis. youtube.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other reducible functional groups in the molecule. commonorganicchemistry.com

Catalytic hydrogenation is a common method, utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com These methods are highly effective for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.com However, care must be taken as these conditions can sometimes lead to the reduction of other functionalities or, in the case of sulfur-containing compounds, catalyst poisoning.

For more selective reductions, chemical reducing agents are often preferred. A mixture of iron powder in an acidic medium (like acetic acid) or zinc dust are classic and mild methods for this conversion. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another reagent known for its chemoselectivity in reducing nitro groups to amines in the presence of other sensitive groups. youtube.comcommonorganicchemistry.com The general pathway for the reduction of aromatic nitro compounds often proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. google.com

Table 2: Common Reagents for the Reduction of Nitro Groups

| Reagent | Conditions | Selectivity Notes |

| H₂ / Pd/C | Catalytic Hydrogenation | Highly efficient; may reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Effective; can be used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Metal in Acid | Mild and selective method. commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Metal in Acid | Mild and selective method. commonorganicchemistry.com |

| SnCl₂ | Chemical Reduction | Provides mild reduction in the presence of other reducible groups. youtube.comcommonorganicchemistry.com |

Dehydrogenation Processes of the Dihydroimidazole Ring System

The conversion of the saturated 4,5-dihydro-1H-imidazole ring to its aromatic imidazole counterpart is a dehydrogenation (or oxidation) process that is of significant interest for creating aromatic heterocyclic systems.

Catalytic dehydrogenation involves the use of a solid catalyst to facilitate the removal of hydrogen from the substrate. While specific studies detailing the catalytic dehydrogenation of this compound over solid catalysts are scarce, the general mechanism can be inferred from processes involving other cyclic alkanes and heterocycles.

The process typically involves the adsorption of the dihydroimidazole molecule onto the surface of a metal catalyst, such as platinum, palladium, or nickel. epo.org This adsorption weakens the C-H bonds at the 4 and 5 positions of the ring. Through a series of steps on the catalyst surface, hydrogen atoms are eliminated, and they subsequently combine to form hydrogen gas (H₂), which desorbs from the surface. The resulting imidazole, being an aromatic and more stable molecule, then desorbs from the catalyst, allowing the catalytic cycle to continue. The efficiency and selectivity of this process depend on factors such as the choice of catalyst, reaction temperature, and pressure.

Stereoselectivity in dehydrogenation becomes relevant when the 4 and 5 positions of the dihydroimidazole ring are substituted, creating stereocenters. For example, in a 4,5-disubstituted-dihydroimidazole, cis and trans isomers are possible. The dehydrogenation process eliminates these stereocenters to form a planar aromatic imidazole.

While specific examples of stereoselective dehydrogenation leading to a particular isomer of a partially dehydrogenated intermediate are not well-documented for this system, the principles of stereochemistry in catalysis would apply. The stereochemical outcome of reactions on cyclic compounds is often influenced by the catalyst's surface topography and how the substrate adsorbs. For instance, a syn-elimination of hydrogen atoms from the same face of the ring is often favored in catalytic dehydrogenations.

Derivatization, Analog Synthesis, and Structural Diversity of 2 Ethylthio 4,5 Dihydro 1h Imidazole Derivatives

Substitution at Nitrogen Atoms (e.g., N-sulfonylation, N-alkylation)

The secondary amine within the 4,5-dihydro-1H-imidazole ring is a key site for derivatization. N-alkylation and N-sulfonylation are common strategies to introduce a variety of substituents, thereby altering the molecule's physicochemical properties.

N-Alkylation: The nitrogen atoms of the imidazole (B134444) ring can be readily alkylated using various alkyl halides in the presence of a base. ciac.jl.cn For instance, the synthesis of 1-aryl-2-methylthio-imidazolines is achieved through the alkylation of 1-arylimidazolidine-2-thiones with methyl iodide. nih.gov This reaction proceeds by first forming the N-aryl substituted imidazolidine, which is then S-alkylated to produce the final product. nih.gov This highlights a common route where N-substitution precedes the formation of the 2-thioether. General methods for N-alkylation of imidazoles often employ bases like potassium hydroxide (B78521) on alumina (B75360) or potassium carbonate in solvents such as acetonitrile (B52724) or DMF. ciac.jl.cn These conditions facilitate the reaction with various alkylating agents, including benzyl (B1604629) halides and ethyl bromoacetate, leading to N-substituted imidazole derivatives in good yields.

N-Sulfonylation: The synthesis of sulfonamide derivatives containing a related 2-alkylthio benzenesulfonamide (B165840) structure has been reported. nih.gov In these syntheses, a sulfonamide linkage is formed by reacting N-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide potassium salts with aminophenones. nih.gov While this example involves a benzenesulfonamide rather than a direct N-sulfonylation of the dihydroimidazole (B8729859) ring, it demonstrates the compatibility of the sulfonamide group with the 2-alkylthio moiety in a broader chemical context. The synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R¹-methylthio)benzenesulfonamides further illustrates the incorporation of a sulfonamide group in complex heterocyclic systems bearing an alkylthio substituent. nih.gov

| Compound Name | Starting Material | Reagent | Reference |

|---|---|---|---|

| 1-Aryl-2-methylthio-imidazolines | 1-Arylimidazolidine-2-thiones | Methyl iodide | nih.gov |

| N-Alkyl Imidazole Derivatives | Imidazole | Alkyl halides / KOH on Al₂O₃ | ciac.jl.cn |

| 1-Alkyl-4-nitro-1H-imidazole | 4-Nitroimidazole | Alkylating agents / K₂CO₃ |

Modifications at the 2-position and their Influence on Molecular Architecture

The synthesis of 2-(alkylthio)-dihydroimidazoles generally begins with the corresponding 2-imidazolidinethione. This thione is then subjected to S-alkylation using an appropriate alkyl halide, such as ethyl iodide or methyl iodide, to install the desired thioether. nih.gov For example, the reaction of 1-arylimidazolidine-2-thiones with methyl iodide yields 1-aryl-2-methylthio-imidazolines. nih.gov This synthetic strategy is versatile and has been applied to create a variety of 2-alkylthio-4,5-diarylimidazoles. researchgate.net In this sequence, 4,5-diarylimidazole-2-thiones are first synthesized and subsequently alkylated with an alkyl iodide to furnish the target 2-alkylthio derivatives. researchgate.net

Recent studies have also highlighted the role of 4-(alkylthio)-3-imidazolines as intermediates in organocatalysis. nih.govnih.gov In these systems, imidazolidine-4-thiones undergo S-alkylation to form the active 4-(alkylthio)-3-imidazoline catalyst, which then facilitates reactions such as the α-alkylation of aldehydes. nih.govnih.gov This demonstrates the inherent reactivity of the thione towards S-alkylation and the stability of the resulting thioether linkage, which is crucial for its function. The choice of the alkyl group on the sulfur atom can influence the steric and electronic environment of the molecule, thereby affecting its molecular architecture and chemical properties.

| Product | Precursor | Alkylation Agent | Reference |

|---|---|---|---|

| 1-Aryl-2-methylthio-imidazolines | 1-Arylimidazolidine-2-thiones | Methyl iodide | nih.gov |

| 2-Alkylthio-4,5-diarylimidazoles | 4,5-Diarylimidazole-2-thiones | Alkyl iodide | researchgate.net |

| 4-(Alkylthio)-3-imidazolines | Imidazolidine-4-thiones | Bromoacetonitrile | nih.govnih.gov |

Synthesis of Poly-substituted Dihydroimidazole Analogues

The 2-(ethylthio)-4,5-dihydro-1H-imidazole scaffold serves as a versatile platform for the synthesis of more complex, poly-substituted analogues. By combining modifications at the nitrogen atoms and the 2-position, a high degree of structural diversity can be achieved.

The synthesis of 1-aryl-2-methylthio-imidazolines is a prime example of creating poly-substituted analogues where substituents are introduced at both the N1 and C2 positions. nih.gov Further complexity can be introduced by incorporating substituents on the aryl ring. Similarly, the synthesis of 2-alkylthio-4,5-diarylimidazoles demonstrates the creation of tetra-substituted imidazole derivatives. researchgate.net These compounds bear two aryl groups at the 4 and 5 positions, an alkylthio group at the 2-position, and can be further functionalized. For instance, chlorosulfonation of these diaryl-imidazoles followed by reaction with ammonia (B1221849) leads to the formation of benzenesulfonamide derivatives, adding another layer of substitution. researchgate.net

Complex poly-substituted systems have also been constructed using the 2-alkylthio moiety as a key functional group. For example, a series of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives have been synthesized. nih.gov These molecules feature substitution on the benzenesulfonamide ring, the quinazoline (B50416) ring, and the thioether at the 2-position, showcasing the potential for creating highly decorated molecular architectures. The synthesis of these complex molecules often involves multi-step sequences where the 2-alkylthio-dihydroimidazole core or a related precursor is methodically elaborated.

| Compound Class | Key Structural Features | Synthetic Approach | Reference |

|---|---|---|---|

| 1-Aryl-2-methylthio-imidazolines | Aryl group at N1, methylthio at C2 | Condensation followed by S-alkylation | nih.gov |

| 4-[2-Alkylthio-4(5)-diaryl]benzensulfonamides | Diaryl at C4/C5, alkylthio at C2, sulfonamide on aryl ring | S-alkylation followed by chlorosulfonation and amination | researchgate.net |

| 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamides | Quinazoline and benzenesulfonamide moieties | Reaction of N-(benzenesulfonyl)cyanamide salts with aminoacetophenones | nih.gov |

Spectroscopic and Advanced Structural Elucidation of 2 Ethylthio 4,5 Dihydro 1h Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2-(Ethylthio)-4,5-dihydro-1H-imidazole, ¹H NMR and ¹³C NMR spectra provide valuable insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the dihydroimidazole (B8729859) ring protons. The ethyl group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling. The protons on the dihydroimidazole ring would likely appear as a multiplet, and the N-H proton would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks are anticipated for the two carbons of the ethyl group, the two equivalent methylene carbons of the dihydroimidazole ring, and the unique carbon atom at the 2-position of the ring, which is bonded to the sulfur atom. The chemical shifts of these carbons are influenced by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | 1.2 - 1.4 (triplet) | 13 - 16 |

| Ethyl CH₂ | 2.8 - 3.1 (quartet) | 25 - 29 |

| Ring CH₂-CH₂ | 3.5 - 3.8 (multiplet) | 45 - 50 |

| N-H | 4.5 - 5.5 (broad singlet) | - |

| C=N (C2) | - | 160 - 165 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H single bond in the imidazoline (B1206853) ring.

C-H stretch: Absorptions for the C-H bonds of the ethyl group and the dihydroimidazole ring are expected in the 2850-3000 cm⁻¹ region.

C=N stretch: A strong absorption band around 1600-1650 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the imidazoline ring.

C-N stretch: This vibration is typically observed in the 1250-1350 cm⁻¹ range.

C-S stretch: A weaker absorption in the range of 600-800 cm⁻¹ would indicate the presence of the ethylthio group.

A vapor phase IR spectrum for this compound is noted in the SpectraBase database, confirming the utility of this technique for its characterization. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 (broad) |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=N | Stretch | 1600 - 1650 (strong) |

| C-N | Stretch | 1250 - 1350 |

| C-S | Stretch | 600 - 800 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight of approximately 130. The fragmentation pattern would likely involve the loss of the ethyl group, the thioethyl group, or cleavage of the dihydroimidazole ring. The presence of a GC-MS record in the SpectraBase database indicates that this compound is amenable to this analytical method. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 130 | [C₅H₁₀N₂S]⁺ (Molecular Ion) |

| 101 | [M - C₂H₅]⁺ |

| 69 | [M - SC₂H₅]⁺ |

| 61 | [SC₂H₅]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination

Currently, there is no publicly available X-ray diffraction data for this compound in the searched scientific literature and databases. Such a study would be invaluable for confirming the planarity of the imidazoline ring and the orientation of the ethylthio substituent.

Computational and Theoretical Investigations of 2 Ethylthio 4,5 Dihydro 1h Imidazole

Molecular Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, molecular orbitals, or other properties of 2-(Ethylthio)-4,5-dihydro-1H-imidazole were identified. Such studies would typically provide insights into the molecule's reactivity and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the reviewed literature. This type of analysis is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Reaction Mechanism Predictions and Transition State Analysis

There is a lack of published research on the prediction of reaction mechanisms involving this compound or the analysis of its transition states using computational methods. These investigations are essential for elucidating how the molecule participates in chemical reactions.

Computational Approaches to Structure-Activity Relationships (e.g., Molecular Docking for binding modes)

No molecular docking studies or other computational approaches to determine the structure-activity relationships (SAR) of this compound were found. These studies are fundamental in fields like drug discovery to predict the binding affinity and interaction of a molecule with a biological target.

Applications of 2 Ethylthio 4,5 Dihydro 1h Imidazole in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Synthesis

The dihydroimidazole (B8729859) scaffold is a valuable building block in the synthesis of more complex molecular architectures. Imidazole (B134444) derivatives, in general, are crucial components in many biologically active compounds and are synthesized through various methods, including the condensation of diones, aldehydes, and ammonia (B1221849). The functional groups on the imidazole ring can be readily modified, making them versatile intermediates.

For instance, the synthesis of various substituted imidazoles often involves multi-component reactions that allow for the construction of the imidazole ring with desired substituents. These reactions highlight the role of the core imidazole structure as a template for building molecular complexity. The ethylthio group in 2-(Ethylthio)-4,5-dihydro-1H-imidazole offers a reactive handle for further chemical transformations, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or displacement with other nucleophiles, thereby enabling its incorporation into larger, more intricate molecules. While direct examples of the use of this compound as a synthetic intermediate are not prevalent in the literature, the reactivity of similar thioether-containing heterocycles supports its potential in this capacity.

Ligand Design in Metal Complex Chemistry

The nitrogen atoms within the dihydroimidazole ring of this compound make it a prime candidate for use as a ligand in coordination chemistry. Imidazole and its derivatives are well-known for their ability to coordinate with a wide array of metal ions, forming stable complexes with diverse geometries and electronic properties. ajol.info The sulfur atom of the ethylthio group can also participate in coordination, potentially allowing the compound to act as a bidentate or bridging ligand.

Research on related imidazole-containing ligands has demonstrated their utility in constructing metal-organic frameworks (MOFs) and other coordination polymers. nih.gov For example, tripodal imidazole-based ligands have been used to synthesize cadmium and nickel complexes with three-dimensional networks. nih.gov These complexes exhibit interesting properties, such as fluorescence and selective sensing of nitroaromatics and metal ions. nih.gov

The coordination behavior of imidazole derivatives is influenced by factors such as the substituents on the imidazole ring and the nature of the metal ion. The resulting metal complexes can adopt various geometries, including octahedral and square planar, as observed in complexes of a new azo-imidazole derivative with Mn(II), Co(II), Ni(II), and Cu(II). ajol.inforesearchgate.net

Table 1: Examples of Metal Complexes with Imidazole-Derivative Ligands

| Metal Ion | Ligand Type | Observed Geometry | Reference |

| Mn(II), Co(II), Ni(II) | Azo-imidazole derivative | Octahedral | researchgate.net |

| Cu(II), Pd(II) | Azo-imidazole derivative | Square Planar | ajol.info |

| Cd(II) | Tripodal imidazole ligand | 3D Network | nih.gov |

| Ni(II) | Tripodal imidazole ligand | Interpenetrating 2D Network | nih.gov |

This table presents data for related imidazole-derivative ligands to illustrate the potential coordination chemistry of this compound.

Metal complexes containing imidazole-based ligands have shown significant promise in catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal center in various catalytic transformations. While direct catalytic applications of metal complexes of this compound are not documented, studies on related systems provide insights into their potential.

For example, iron and cobalt complexes with 2-imino-1,10-phenanthrolyl ligands, which contain an imine functionality similar to the dihydroimidazole core, are active catalysts for ethylene (B1197577) oligomerization. nih.gov The catalytic activity of these complexes is influenced by the steric and electronic effects of the substituents on the ligand. nih.gov Similarly, copper complexes with chiral bis(imidazolinyl)thiophene ligands have been used as catalysts in asymmetric Friedel-Crafts alkylation reactions. nih.gov

The catalytic potential of such complexes stems from the ability of the ligand to stabilize the metal center in different oxidation states and to create a specific coordination environment that facilitates the catalytic cycle.

Chiral Auxiliaries and Chiral Ligands in Asymmetric Synthesis

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of chiral molecules. Sulfur-containing heterocycles have emerged as a valuable class of chiral auxiliaries. scielo.org.mx While this compound is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis.

For instance, chiral C2-symmetric ligands based on 2,5-bis(imidazolinyl)thiophene have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel-Crafts alkylations, achieving good yields and enantioselectivities. nih.gov The synthesis of these ligands involves the reaction of a thiophene (B33073) dicarboxamide with enantiopure amino alcohols. nih.gov A similar synthetic strategy could potentially be employed to generate chiral derivatives of this compound.

Furthermore, chiral imidazolidin-4-one (B167674) derivatives have been developed as ligands for enantioselective catalysis. nih.gov Copper(II) complexes of these ligands have been shown to be highly effective catalysts in asymmetric Henry reactions, with the stereochemical outcome being dependent on the relative configuration of the ligand. nih.gov This highlights the potential for developing chiral dihydroimidazole-based ligands for a range of asymmetric transformations.

Table 2: Applications of Related Chiral Ligands in Asymmetric Synthesis

| Chiral Ligand Type | Metal | Asymmetric Reaction | Enantiomeric Excess (ee) | Reference |

| 2,5-Bis(imidazolinyl)thiophene | Cu(II) | Friedel-Crafts Alkylation | up to 81% | nih.gov |

| Imidazolidin-4-one derivative | Cu(II) | Henry Reaction | up to 97% | nih.gov |

This table showcases the performance of related chiral imidazole-based ligands, suggesting the potential for developing chiral derivatives of this compound for similar applications.

Molecular Mechanisms of Interaction: Insights into Biological Systems Non Clinical Focus

Influence of Substituents on Molecular Interactions

The nature and position of substituents on a core molecular scaffold are critical in determining the compound's biological activity. This is evident from structure-activity relationship (SAR) studies on various imidazole (B134444) and imidazoline (B1206853) derivatives.

In the context of TGR5 agonists, a study on 2-thio-imidazole derivatives revealed that the introduction of a polar C-4 imidazole substituent was key to identifying a highly potent agonist. nih.gov This highlights that even small changes to the substitution pattern can significantly impact receptor binding and activation.

For lipoxygenase inhibitors, SAR studies of 1,5-diarylimidazole derivatives indicated that having multiple substituents on the imidazole ring was more effective than having a single substituent. nih.gov In a series of imidazo[2,1-b]thiazole (B1210989) inhibitors of 15-LOX, a compound with a 2,4,4-trimethylpentan-2-yl group was found to be the most active, suggesting that bulky, lipophilic substituents can enhance inhibitory potency. nih.gov

In the case of 2-(ethylthio)-4,5-dihydro-1H-imidazole, the ethyl group on the sulfur atom is a key substituent. Its size, lipophilicity, and flexibility will influence how the molecule fits into a binding pocket. Replacing the ethyl group with other alkyl or aryl groups would likely alter the compound's biological activity profile. Similarly, substitution at the nitrogen atoms of the imidazoline ring would also be expected to have a significant impact on its molecular interactions. For example, in a series of 1-aryl-2-methylthio-imidazolines, the nature of the aryl substituent at the N-1 position had a pronounced effect on their antibacterial activity. nih.gov

Structure-Mechanism Relationship Studies

Understanding the relationship between a molecule's three-dimensional structure and its mechanism of action is fundamental to medicinal chemistry. For imidazole-based compounds, this relationship has been explored through various computational and experimental methods.

Molecular docking studies have been instrumental in elucidating the binding modes of imidazole derivatives with their biological targets. For instance, docking of imidazo[2,1-b]thiazole inhibitors into the active site of 15-LOX showed that hydrophobic interactions were key to the binding process. nih.gov For some lipoxygenase inhibitors, a crucial interaction involves the chelation of the catalytic iron atom within the enzyme's active site by the inhibitor. nih.gov

For this compound, a detailed structure-mechanism study would involve synthesizing a series of analogs with systematic variations of the ethylthio group and substitutions on the imidazoline ring. These analogs would then be tested in relevant biological assays (e.g., for lipoxygenase inhibition or TGR5 agonism). The resulting SAR data, combined with computational modeling, would provide a clearer picture of how the structural features of this class of compounds relate to their biological mechanism of action.

Q & A

Q. What are the established synthetic routes for 2-(ethylthio)-4,5-dihydro-1H-imidazole, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethylenediamine with a thiocyanate derivative under controlled conditions. For example, nitrile intermediates can be converted to imidazolines using ethylenediamine and trimethylaluminum, followed by thiolation with ethyl mercaptan . Purity optimization requires careful solvent selection (e.g., ethanol or methanol), temperature modulation (60–80°C), and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction completion .

Q. How is the structural elucidation of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments (e.g., dihydroimidazole ring protons at δ 3.2–4.1 ppm) and sulfur/ethyl group signals.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-S bond ~1.81 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 159.1) .

Q. What preliminary biological activities are reported for this compound?

Imidazole derivatives exhibit antimicrobial and anticancer potential. For example, analogs like 2-(benzylthio)-4,5-diphenyl-1H-imidazole show antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) . Antidepressant activity is also noted in structurally related 4,5-dihydro-1H-imidazoles acting as α2-adrenoreceptor antagonists .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives with bulky substituents?

Bulky groups (e.g., aryl or halogenated moieties) hinder cyclization. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .

- Catalytic systems : Use of Lewis acids (e.g., ZnCl) or ionic liquids to stabilize transition states .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values) be resolved?

Discrepancies often arise from assay conditions or substituent effects. Methodological solutions include:

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds.

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., methylthio vs. ethylthio derivatives) to isolate substituent impacts .

- Computational modeling : Density functional theory (DFT) predicts binding affinities to targets like kinases or bacterial enzymes .

Q. What advanced techniques validate the compound’s interaction with biological targets?

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for enzyme inhibition .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with histidine residues) .

- In vivo pharmacokinetics : Radiolabeled C-tracing in rodent models assesses bioavailability and metabolite profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.